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molecular formula C15H14F3N3O2 B8286324 N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide

N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide

Cat. No. B8286324
M. Wt: 325.29 g/mol
InChI Key: XUOVGTDRUUIACV-UHFFFAOYSA-N
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Patent
US08501732B2

Procedure details

In a 1 L pear-shaped flask, 2-phenylamino-6-trifluoromethyl-nicotinic acid (6.2 g, 22.0 mmol) was combined with DMF (120 mL) to give a dark brown solution. N,O-dimethylhydroxyl-amine hydrochloride (2.79 g, 28.6 mmol) and HBTU (13.3 g, 35.2 mmol) were added. N,N-diisopropylethylamine (8.88 g, 12 mL, 68.7 mmol) was added. The reaction mixture was stirred at 25° C. for 4 hr. The reaction mixture was diluted with methylene chloride (400 mL), washed with saturated NH4Cl (1×300 mL), saturated NaHCO3 (1×300 mL), and brine (1×200 mL). The organic phase was dried over Na2SO4 and concentrated in vacuo to give 20.5 g of crude product as a brown oil. The crude material was purified by flash chromatography (silica gel, 250 g, 10% to 35% ethyl acetate-hexanes). Fractions containing the desired product were concentrated, treated with ether and concentrated again to give N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide (6.86 g, 96%) as a brown oil which solidified on standing overnight at room temperature. 1H NMR (DMSO-d6) δ ppm 8.85 (s, 1H) 7.93 (d, J=7.5 Hz, 1H) 7.64 (d, J=7.8 Hz, 2H) 7.14-7.48 (m, 3H) 6.78-7.14 (m, 1H) 3.55 (s, 3H) 3.31 (s, 3H). MS calcd. for C15H14F3N3O2 [(M+H)+] 326.0, obsd. 326.0.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[N:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:22][NH:23][O:24][CH3:25].CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C=O)C>[CH3:25][O:24][N:23]([CH3:22])[C:10](=[O:12])[C:9]1[CH:13]=[CH:14][C:15]([C:17]([F:20])([F:19])[F:18])=[N:16][C:8]=1[NH:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
2.79 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
13.3 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark brown solution
WASH
Type
WASH
Details
washed with saturated NH4Cl (1×300 mL), saturated NaHCO3 (1×300 mL), and brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 20.5 g of crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 250 g, 10% to 35% ethyl acetate-hexanes)
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
ADDITION
Type
ADDITION
Details
treated with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CON(C(C1=C(N=C(C=C1)C(F)(F)F)NC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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